molecular formula C10H21NO2S B15233423 3-(2-((2-Methylbutyl)amino)ethyl)thietane1,1-dioxide

3-(2-((2-Methylbutyl)amino)ethyl)thietane1,1-dioxide

Cat. No.: B15233423
M. Wt: 219.35 g/mol
InChI Key: RDVJFTYAADEMHE-UHFFFAOYSA-N
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Description

3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with 2-methylbutylamine. The process includes the addition of the amine to the carbonyl group of thietan-3-one, followed by oxidation of the sulfur atom to form the dioxide. The reaction conditions often require the use of an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thietane derivatives.

    Substitution: Various substituted thietane derivatives depending on the reagents used.

Scientific Research Applications

3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thietane ring can form strong interactions with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dione
  • 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-sulfone

Uniqueness

3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thietane ring. This structure imparts distinct chemical and biological properties compared to other sulfur-containing heterocycles.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]-2-methylbutan-1-amine

InChI

InChI=1S/C10H21NO2S/c1-3-9(2)6-11-5-4-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3

InChI Key

RDVJFTYAADEMHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCCC1CS(=O)(=O)C1

Origin of Product

United States

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